molecular formula C7H5IN2O2S B6254992 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 37162-47-3

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6254992
CAS No.: 37162-47-3
M. Wt: 308.1
InChI Key:
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Description

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound belongs to the benzothiadiazine family, which is characterized by a benzene ring fused with a thiadiazine ring. The presence of an iodine atom at the 7th position and a dioxo group at the 1st position of the thiadiazine ring contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the iodination of 4H-1lambda6,2,4-benzothiadiazine-1,1-dione. One common method includes the reaction of 4H-1lambda6,2,4-benzothiadiazine-1,1-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Coupling: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 7-azido-4H-1lambda6,2,4-benzothiadiazine-1,1-dione, while coupling reactions can produce various substituted benzothiadiazine derivatives .

Scientific Research Applications

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. The iodine atom and dioxo group play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, disrupt cellular processes, and induce oxidative stress, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4H-1lambda6,2,4-benzothiadiazine-1,1-dione: Lacks the iodine atom, resulting in different reactivity and applications.

    7-chloro-4H-1lambda6,2,4-benzothiadiazine-1,1-dione: Similar structure but with a chlorine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    7-bromo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione:

Uniqueness

The presence of the iodine atom in 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione imparts unique properties, such as higher reactivity in substitution reactions and distinct biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

37162-47-3

Molecular Formula

C7H5IN2O2S

Molecular Weight

308.1

Purity

95

Origin of Product

United States

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